![molecular formula C18H17NO2 B4989251 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. HPPH belongs to the class of photosensitizers, which are compounds that can absorb light and convert it into reactive oxygen species (ROS) that can cause cell damage and death.
Mecanismo De Acción
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in PDT involves the absorption of light by the photosensitizer, which leads to the production of ROS. The ROS can cause cell damage and death through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a high singlet oxygen quantum yield, which makes it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to accumulate selectively in cancer cells due to their increased metabolic activity and altered membrane properties. The absorption spectrum of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one peaks at around 665 nm, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one also has a long wavelength absorption spectrum, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. One of the limitations of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of research is the development of new delivery systems for 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one that can improve its solubility and pharmacokinetics. Another area of research is the combination of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, the development of new photosensitizers based on the structure of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is another area of research that can lead to the discovery of more efficient and selective photosensitizers for PDT.
Métodos De Síntesis
The synthesis of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 4-nitrophenol with cyclohexanone to produce 4-nitrophenylcyclohexanone. This intermediate is then reduced to 4-aminophenylcyclohexanone using sodium borohydride. The final step involves coupling 4-aminophenylcyclohexanone with 4-hydroxybenzaldehyde in the presence of acetic acid to produce 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one.
Aplicaciones Científicas De Investigación
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential application in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light and produces ROS that can selectively kill cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-(4-hydroxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-8-6-15(7-9-17)19-16-10-14(11-18(21)12-16)13-4-2-1-3-5-13/h1-9,12,14,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFNYGQCDXPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyanilino)-5-phenyl-2-cyclohexen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
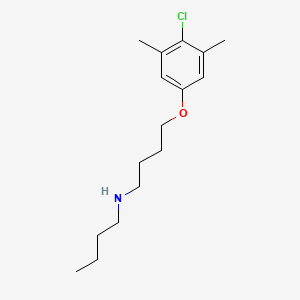
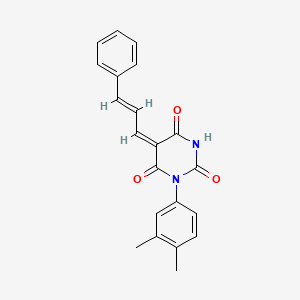
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
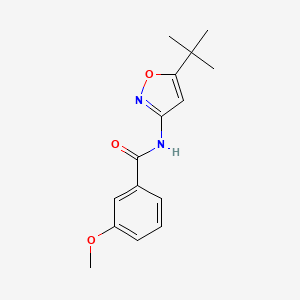
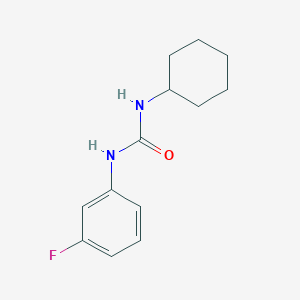
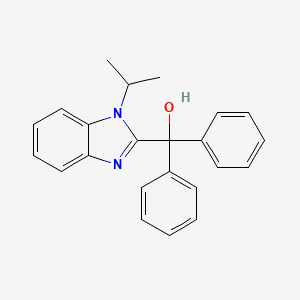
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)